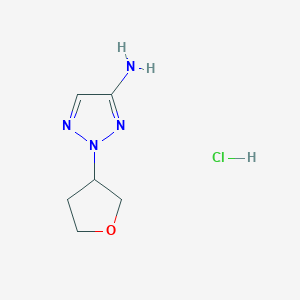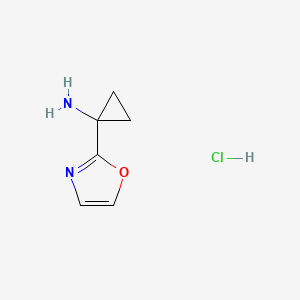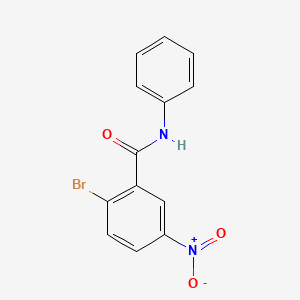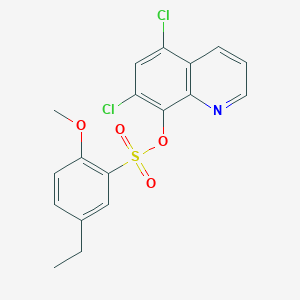![molecular formula C17H23N3O2 B7451705 Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate](/img/structure/B7451705.png)
Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate, also known as DMQX, is a chemical compound that belongs to the class of quinoline carboxylates. DMQX is a potent antagonist of the ionotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptors. It has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate acts as a non-competitive antagonist of the NMDA receptors, binding to a specific site on the receptor and blocking the influx of calcium ions into the neuron. This results in a reduction of excitatory neurotransmission and a decrease in neuronal activity, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects
Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate has been shown to have a variety of biochemical and physiological effects in the brain. It has been shown to reduce the release of glutamate and other excitatory neurotransmitters, increase the levels of antioxidant enzymes, and inhibit the activity of pro-inflammatory cytokines. These effects contribute to its neuroprotective properties and make it a promising candidate for the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate has several advantages as a research tool in the laboratory. It is a highly potent and selective antagonist of the NMDA receptors, which allows for precise modulation of neuronal activity. It also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, it can be difficult to work with due to its low solubility in aqueous solutions, and it can be toxic at high concentrations.
Orientations Futures
There are several potential future directions for research on Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, including stroke, epilepsy, and depression. Another area of interest is its role in modulating synaptic plasticity and learning and memory processes. Additionally, further research is needed to fully understand the mechanisms underlying its neuroprotective effects and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis of Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate involves the reaction of 4-chloro-3-nitroquinoline with N,N-dimethyl-1,3-propanediamine in the presence of sodium hydride and ethyl chloroformate. The resulting product is then reduced using palladium on carbon to yield Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate in high yield and purity.
Applications De Recherche Scientifique
Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate has been extensively studied for its role in modulating the activity of the NMDA receptors, which are involved in various physiological and pathological processes in the brain. It has been shown to have potent neuroprotective effects against excitotoxicity and oxidative stress, which are implicated in the pathogenesis of several neurological disorders, including stroke, epilepsy, and Alzheimer's disease.
Propriétés
IUPAC Name |
ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-4-22-17(21)14-12-19-15-9-6-5-8-13(15)16(14)18-10-7-11-20(2)3/h5-6,8-9,12H,4,7,10-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZRBOCLNMKQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451622.png)







![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one](/img/structure/B7451681.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide](/img/structure/B7451689.png)

![2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7451693.png)
![2-methyl-1-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]-2,3-dihydro-1H-indole](/img/structure/B7451706.png)
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester](/img/structure/B7451717.png)